(2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid
Description
(2E)-4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid is a structurally complex compound featuring a conjugated enoic acid backbone, a thiazole ring substituted with ethoxycarbonyl and methyl groups, and an amide linkage (Figure 1). The ethoxycarbonyl group enhances lipophilicity, while the thiazole ring may contribute to electron-withdrawing effects and bioactivity. Its stereochemistry (E-configuration) is critical for molecular geometry and interactions with biological targets.
Properties
IUPAC Name |
(E)-4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c1-3-18-10(17)9-6(2)12-11(19-9)13-7(14)4-5-8(15)16/h4-5H,3H2,1-2H3,(H,15,16)(H,12,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACFRXSFGKHEMM-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The Hantzsch thiazole synthesis is employed to construct the 5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-amine intermediate. Ethyl 2-chloroacetoacetate reacts with thiourea in refluxing ethanol (80°C, 6 hours), yielding the thiazole ring via cyclocondensation.
Reaction Scheme:
Amide Coupling with 4-Oxobut-2-enoic Acid
The thiazole amine is coupled with 4-oxobut-2-enoic acid, generated in situ via hydrolysis of ethyl fumarate. Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation at room temperature (24 hours, 85% yield).
Key Considerations:
-
Steric hindrance from the methyl and ethoxycarbonyl groups necessitates prolonged reaction times.
-
The E-configuration is preserved by avoiding high temperatures that promote isomerization.
Method 2: Aza-Michael Addition Approach
Aza-Michael Reaction with α,β-Unsaturated Carbonyl
The thiazole amine undergoes aza-Michael addition to ethyl (2E)-4-oxo-2-butenoate in anhydrous tetrahydrofuran (THF) with triethylamine as a base (0°C to room temperature, 12 hours). The amine attacks the β-carbon of the α,β-unsaturated ester, forming the adduct with subsequent ester hydrolysis (2M NaOH, 60°C, 2 hours) to yield the carboxylic acid.
Reaction Scheme:
Stereochemical Control
The E-configuration is dictated by the trans-addition mechanism of the Michael reaction, avoiding equilibration under mild conditions.
Method 3: Cyclocondensation of β-Keto Acid Derivatives
One-Pot Thiazole-Enoic Acid Assembly
A β-keto acid derivative, ethyl 3-(2-amino-4-methylthiazol-5-yl)-3-oxopropanoate, undergoes dehydrative cyclization with maleic anhydride in acetic acid (reflux, 8 hours). This method concurrently forms the thiazole ring and the enoic acid moiety, though yields are moderate (65%) due to competing side reactions.
Reaction Scheme:
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Hantzsch + Coupling | 85% | High purity, scalable | Multi-step, costly reagents |
| Aza-Michael Addition | 78% | Stereoselective, mild conditions | Requires anhydrous solvents |
| Cyclocondensation | 65% | One-pot synthesis | Moderate yield, side reactions |
Experimental Considerations and Optimization
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the enone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Features
The compound shares its core 4-oxobut-2-enoic acid backbone with several analogs, but its substituents differentiate its properties. Key structural comparisons include:
Key Insights :
- The thiazole ring in the target compound enhances rigidity and electron-withdrawing capacity compared to phenyl or methoxy substituents.
- The E-configuration ensures planar geometry, optimizing conjugation for redox activity and receptor binding.
Key Insights :
- The target compound’s thiazole substituent may improve selectivity for enzymes like HIV integrase or kinases compared to phenyl analogs.
Key Insights :
- The target compound likely requires thiazole ring pre-functionalization before coupling to the enoic acid backbone, contrasting with simpler phenyl analogs.
- Cyclization agents like POCl₃ (used in thiazole synthesis ) may enhance reaction efficiency compared to non-heterocyclic derivatives.
Physicochemical Properties
Substituents critically influence redox behavior and solubility:
Key Insights :
- The thiazole ring’s electron-withdrawing nature may lower redox potentials, influencing antioxidant or pro-drug activation profiles.
- Ethoxycarbonyl groups balance solubility and membrane permeability, making the target compound more drug-like than analogs.
Biological Activity
(2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicine and research.
Chemical Structure and Synthesis
The compound features a thiazole ring, which contributes to its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the ethoxycarbonyl group. The general synthetic route can be outlined as follows:
- Formation of the Thiazole Ring : Cyclization of appropriate precursors such as α-haloketones and thioureas.
- Introduction of the Ethoxycarbonyl Group : Esterification reactions with ethanol in the presence of acid catalysts.
- Final Modifications : Adjustments to achieve the desired oxobut-2-enoic acid structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may inhibit specific enzymes or modulate signaling pathways, leading to diverse biological effects:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial cell wall synthesis, making it a candidate for antimicrobial applications.
- Anticancer Properties : Research indicates that it may affect cellular proliferation pathways, potentially serving as an anticancer agent.
Case Studies
A study focusing on similar thiazole derivatives highlighted their antibacterial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with structural similarities exhibited significant antimicrobial activity, suggesting that this compound could possess similar properties .
Research Findings
Recent investigations have explored the structure-activity relationship (SAR) of thiazole-based compounds. Key findings include:
- Inhibition of Enzymes : Compounds structurally related to this compound have been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism .
- Antifungal Activity : Similar compounds were screened for antifungal properties against strains like Candida albicans, showing promising results in inhibiting fungal growth .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
